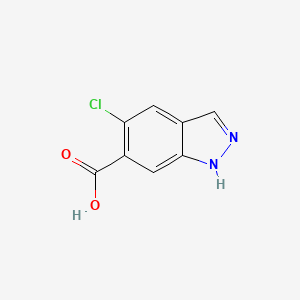

5-Chloro-1H-indazole-6-carboxylic acid

CAS No.: 1227270-44-1

Cat. No.: VC3091042

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227270-44-1 |

|---|---|

| Molecular Formula | C8H5ClN2O2 |

| Molecular Weight | 196.59 g/mol |

| IUPAC Name | 5-chloro-1H-indazole-6-carboxylic acid |

| Standard InChI | InChI=1S/C8H5ClN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |

| Standard InChI Key | LAUOLEBNKYODBK-UHFFFAOYSA-N |

| SMILES | C1=C2C=NNC2=CC(=C1Cl)C(=O)O |

| Canonical SMILES | C1=C2C=NNC2=CC(=C1Cl)C(=O)O |

Introduction

Chemical Structure and Identification

Molecular Identity and Basic Properties

5-Chloro-1H-indazole-6-carboxylic acid is an indazole derivative with a chlorine atom at position 5 and a carboxylic acid group at position 6 of the indazole ring system. Table 1 provides the key identification parameters for this compound.

| Property | Value |

|---|---|

| CAS Number | 1227270-44-1 |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol |

| SMILES Code | O=C(C1=CC2=C(C=C1Cl)C=NN2)O |

| MDL Number | MFCD16875729 |

| IUPAC Name | 5-chloro-1H-indazole-6-carboxylic acid |

| Standard InChI | InChI=1S/C8H5ClN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |

The compound belongs to the larger family of indazoles, which are bicyclic aromatic heterocycles containing a benzene ring fused to a pyrazole ring. This specific derivative features two important functional groups: a chlorine substituent and a carboxylic acid moiety, positioned at specific locations on the indazole scaffold.

Structural Characteristics

The structure consists of an indazole core with the chlorine at position 5 and the carboxylic acid group at position 6. This arrangement provides the molecule with distinct chemical properties:

-

The indazole core contains two nitrogen atoms in a 5-membered ring fused with a benzene ring

-

The N-H bond of the indazole can participate in hydrogen bonding interactions

-

The carboxylic acid group can engage in hydrogen bonding and acid-base reactions

-

The chlorine substituent introduces electronic effects and provides a site for potential synthetic modifications

Physical and Chemical Properties

Chemical Properties

The chemical properties of 5-Chloro-1H-indazole-6-carboxylic acid are largely determined by its functional groups:

-

Acid-base properties: The carboxylic acid group is weakly acidic, capable of deprotonation to form carboxylate salts.

-

Hydrogen bonding: Both the carboxylic acid group and the N-H of the indazole can participate in hydrogen bonding, affecting crystalline structure and solubility.

-

Tautomerism: The indazole core can potentially exist in different tautomeric forms (1H and 2H), though the 1H form is typically more stable .

-

Reactivity: The compound has multiple reactive sites including the carboxylic acid group, the indazole N-H, and the chlorine substituent.

Synthesis and Preparation Methods

Related Derivatives

One significant derivative is the methyl ester of the compound, methyl 5-chloro-1H-indazole-6-carboxylate (CAS: 1227269-07-9), which is better documented in the search results . This ester can serve as both a synthetic intermediate to the carboxylic acid and as a useful compound in its own right for chemical library development.

Chemical Reactivity

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality of 5-Chloro-1H-indazole-6-carboxylic acid can participate in numerous reactions:

-

Esterification: Reaction with alcohols to form esters, as evidenced by the existence of methyl 5-chloro-1H-indazole-6-carboxylate .

-

Amide formation: Reaction with amines to form amide derivatives.

-

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using appropriate reducing agents.

-

Salt formation: The acid can form salts with bases, enhancing water solubility.

Reactivity of the Indazole Core

The indazole nucleus can undergo various transformations:

-

N-alkylation: The indazole N-H can be alkylated. This often occurs at either the N-1 or N-2 position, typically leading to mixtures of isomers unless selective conditions are employed .

-

N-acylation: Similar to alkylation, acylation can occur at either nitrogen atom.

-

Substitution reactions: The indazole ring can undergo electrophilic aromatic substitution reactions, though with reduced reactivity compared to benzene due to the electron-withdrawing effects of the nitrogen atoms.

Reactivity of the Chlorine Substituent

The chlorine at position 5 provides a reactive site for:

-

Nucleophilic aromatic substitution: The chlorine can be displaced by nucleophiles, especially when activated by electron-withdrawing groups.

-

Metal-catalyzed coupling reactions: The C-Cl bond can participate in various coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings to introduce new substituents.

Comparison with Structural Analogs

To better understand the unique properties of 5-Chloro-1H-indazole-6-carboxylic acid, it is valuable to compare it with structurally similar compounds. Table 2 presents such a comparison.

These positional isomers and derivatives, despite having similar molecular compositions, may exhibit notable differences in physical properties, chemical reactivity, and biological activities due to the altered spatial arrangement of functional groups.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak at m/z 196.59, with characteristic isotope patterns due to the presence of chlorine (distinctive M+2 peak at approximately 35% intensity of the molecular ion due to 37Cl isotope).

Infrared Spectroscopy

Expected characteristic IR bands would include:

-

O-H stretching of carboxylic acid (broad band around 2500-3300 cm-1)

-

C=O stretching of carboxylic acid (strong band around 1700 cm-1)

-

N-H stretching of indazole (around 3200-3500 cm-1)

-

C-Cl stretching (around 600-800 cm-1)

-

Aromatic C=C and C=N stretching (1400-1600 cm-1)

Research and Applications

Synthetic Applications

5-Chloro-1H-indazole-6-carboxylic acid serves as a valuable intermediate in organic synthesis:

-

Building block: The compound can function as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

-

Scaffold for derivatization: The multiple functional groups provide sites for diverse chemical transformations:

-

The carboxylic acid can be converted to esters, amides, or reduced to alcohols

-

The chlorine provides a handle for coupling reactions

-

The indazole N-H can be alkylated or acylated

-

Medicinal Chemistry Applications

In medicinal chemistry, this compound has potential value as:

-

Pharmacophore component: The indazole core is present in various bioactive compounds and approved drugs.

-

Lead compound: It could serve as a starting point for the development of new therapeutic agents through structural modification and optimization.

-

Intermediate in drug synthesis: The compound may be used in the synthesis pathway of more complex drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume